molecular formula C12H10ClNO3 B14171254 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid CAS No. 1261901-00-1

3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid

Cat. No.: B14171254
CAS No.: 1261901-00-1
M. Wt: 251.66 g/mol
InChI Key: VYQAANLMCZVEMT-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a 3,5-dimethyl-1,2-oxazol-4-yl group at the 5-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3,5-dimethyl-4-nitroisoxazole can be reduced to form 3,5-dimethyl-1,2-oxazole.

    Coupling Reaction: The final step involves coupling the 3-chlorobenzoic acid with the 3,5-dimethyl-1,2-oxazole under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Agricultural Chemistry: The compound may be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4,5-dihydro-5,5-dimethylisoxazole: This compound shares the oxazole ring structure but lacks the benzoic acid moiety.

    3-Chloro-5,5-dimethyl-4,5-dihydro-1,2-oxazole: Similar in structure but differs in the position of the chloro group and the presence of the benzoic acid group.

Uniqueness

3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is unique due to the combination of the chloro-substituted benzoic acid and the 3,5-dimethyl-1,2-oxazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1261901-00-1

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid

InChI

InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-9(12(15)16)5-10(13)4-8/h3-5H,1-2H3,(H,15,16)

InChI Key

VYQAANLMCZVEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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